molecular formula C9H12IN B8386960 N-propyl-4-iodoaniline

N-propyl-4-iodoaniline

Cat. No. B8386960
M. Wt: 261.10 g/mol
InChI Key: RYCAJXJDVXTAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-4-iodoaniline is a useful research compound. Its molecular formula is C9H12IN and its molecular weight is 261.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-propyl-4-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-propyl-4-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-propyl-4-iodoaniline

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

4-iodo-N-propylaniline

InChI

InChI=1S/C9H12IN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3

InChI Key

RYCAJXJDVXTAPJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium cyanoborohydride (0.63 g) was added to a solution of 4-iodoaniline (2.2 g) and propionaldehyde (0.72 ml) in methanol (15 ml) whilst under an atmosphere of argon. The mixture was stirred at ambient temperature for 72 hours. Sodium cyanoborohydride (0.005 mole) was added and the reaction mixture was stirred for further 48 hours. The pH of the reaction mixture was adjusted to 1 using 2N aqueous hydrocyloric acid. The mixture was filtered and the filtrate was evaporated to yield N-propyl-4-iodoaniline as a solid (1.4 g), NMR: 0.9(3H,t), 1.65(2H,m), 3.1(2H,m), 7.05(2H,d) and 7.67(2H,d).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.005 mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous hydrocyloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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